molecular formula C12H13NO2 B5569706 cis-2-(2'-Furylmethylene)-3-oxoquinuclidine

cis-2-(2'-Furylmethylene)-3-oxoquinuclidine

Cat. No.: B5569706
M. Wt: 203.24 g/mol
InChI Key: HNLJEHXLQINNQQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-(2’-Furylmethylene)-3-oxoquinuclidine: is an organic compound that belongs to the class of quinuclidines. This compound is characterized by the presence of a furan ring attached to a quinuclidine structure through a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

cis-2-(2’-Furylmethylene)-3-oxoquinuclidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2’-Furylmethylene)-3-oxoquinuclidine typically involves the reaction of quinuclidin-3-one with furfural in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: While specific industrial production methods for cis-2-(2’-Furylmethylene)-3-oxoquinuclidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: cis-2-(2’-Furylmethylene)-3-oxoquinuclidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced alcohol derivatives, and various substituted quinuclidine derivatives .

Mechanism of Action

The mechanism of action of cis-2-(2’-Furylmethylene)-3-oxoquinuclidine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the quinuclidine structure can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: cis-2-(2’-Furylmethylene)-3-oxoquinuclidine is unique due to its specific stereochemistry and the presence of both a furan ring and a quinuclidine structure. This combination of features makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJEHXLQINNQQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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